2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride
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Overview
Description
This compound is characterized by its unique structure, which includes a naphthalene ring, a piperazine ring, and an ethanone group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride is the Transient receptor potential melastatin 4 (TRPM4) . TRPM4 is a potential target for cancer and other human diseases .
Mode of Action
The compound interacts with its target, TRPM4, by inhibiting its function . This inhibition is aimed at improving cellular potency .
Result of Action
The compound has shown promising antiproliferative activity against prostate cancer cell lines . It also suppressed colony formation and the expression of androgen receptor (AR) protein in prostate cancer cells . Furthermore, it can concentration-dependently induce cell apoptosis in prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride typically involves the reaction of naphthol with piperazine under specific conditions. The process begins with the activation of the naphthol group, followed by its reaction with piperazine to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.
Medicine: Research has indicated potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)-1-piperazin-1-yl-ethanone trifluoroacetate: This compound shares a similar structure but includes a trifluoroacetate group, which can alter its chemical properties and applications.
Piperidine Derivatives: These compounds, which include a piperidine ring, are widely used in pharmaceuticals and have similar synthetic routes and applications.
Uniqueness
2-Naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride is unique due to its specific combination of a naphthalene ring and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-naphthalen-1-yloxy-1-piperazin-1-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c19-16(18-10-8-17-9-11-18)12-20-15-7-3-5-13-4-1-2-6-14(13)15;/h1-7,17H,8-12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATNOEJLHDNMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)COC2=CC=CC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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